(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE
Description
(3,4-Dimethoxyphenyl)[4-(4-fluorobenzoyl)piperazino]methanone is a benzophenone derivative featuring a 3,4-dimethoxyphenyl group linked to a piperazine ring substituted with a 4-fluorobenzoyl moiety. This structure combines methoxy groups, known for modulating electronic and steric properties, with a fluorinated aromatic system that enhances metabolic stability and binding specificity.
Properties
IUPAC Name |
[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4/c1-26-17-8-5-15(13-18(17)27-2)20(25)23-11-9-22(10-12-23)19(24)14-3-6-16(21)7-4-14/h3-8,13H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBLIGAVXPOMEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 3,4-dimethoxyphenyl with 4-fluorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products
Scientific Research Applications
(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Aromatic Moieties
Methoxy vs. Hydroxy Groups
Compounds in , such as (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (10), replace the piperazine-fluorobenzoyl group with a dihydroxyphenyl system. For instance, compound 10 has a lower melting point (79–81°C) than hydroxylated analogs (e.g., 11: 221–222°C), reflecting reduced crystallinity due to methoxy substitution .
Halogenation Effects
includes chlorinated analogs like Methanone, 4-(3-chlorophenoxy)phenyl. Fluorine in the target compound offers stronger electronegativity and smaller atomic radius than chlorine, likely improving membrane permeability and resistance to oxidative metabolism. Chlorine may enhance lipophilicity but increase toxicity risks .
Piperazine Ring Modifications
4-Fluorobenzoyl vs. 4-Methylbenzyl Substituents
The compound (3,4-dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone () replaces the 4-fluorobenzoyl group with a 4-methylbenzyl moiety. The methyl group increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce solubility.
Heterocyclic Extensions
describes a triazolo-pyrimidinyl-piperazine derivative, (3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone, which adds a fused heterocycle to the piperazine. This extension likely improves kinase inhibition selectivity (e.g., CDK9) by engaging hinge-region residues, whereas the target compound’s simpler fluorobenzoyl group may favor broader target profiles .
Data Table: Key Properties of Comparable Compounds
| Compound Name | Substituents | Melting Point (°C) | Yield (%) | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | 3,4-Dimethoxyphenyl, 4-(4-fluorobenzoyl)piperazino | N/A | N/A | Inferred kinase/CNS targets | – |
| (2,5-Dihydroxyphenyl)(3,4-dimethoxyphenyl)methanone (10) | 2,5-Dihydroxyphenyl, 3,4-dimethoxyphenyl | 79–81 | 70 | Antioxidant potential | |
| (3,4-Dimethoxyphenyl)[4-(4-methylbenzyl)piperazino]methanone | 3,4-Dimethoxyphenyl, 4-(4-methylbenzyl)piperazino | N/A | N/A | Structural analog | |
| CDK9 Inhibitors (8d–8g) | Thiazole-amino, 3,4-dimethoxyphenyl | Variable | 12–24 | CDK9 inhibition | |
| 4-(3-Chlorophenoxy)phenylmethanone | 3,4-Dimethoxyphenyl, 4-(3-chlorophenoxy)phenyl | N/A | N/A | Chlorinated analog |
Biological Activity
(3,4-DIMETHOXYPHENYL)[4-(4-FLUOROBENZOYL)PIPERAZINO]METHANONE, also known as 1-[(2,4-dimethoxyphenyl)methyl]-4-(4-fluorobenzoyl)piperazine, is a synthetic organic compound with potential biological activities. Its unique structure combines a piperazine ring with a 2,4-dimethoxyphenylmethyl group and a 4-fluorobenzoyl group, making it an interesting candidate for pharmacological research.
- Molecular Formula : C20H21FN2O3
- Molecular Weight : 324.39 g/mol
- CAS Number : 219988-92-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of tyrosinase, an enzyme involved in melanin production, which has implications for skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease .
Tyrosinase Inhibition
Research indicates that compounds containing the 4-fluorobenzoyl moiety can effectively interact with the catalytic site of tyrosinase from Agaricus bisporus, enhancing inhibitory activity. The incorporation of the 3,4-dimethoxyphenyl fragment appears to be crucial for improving inhibition potency .
Antifungal Activity
An isomer of this compound has been studied as a potential fungicide. The structure was shown to adopt a specific configuration conducive to biological activity. The compound demonstrated efficacy against various fungal strains, suggesting its potential application in agricultural settings .
Study on Tyrosinase Inhibitors
In a study aimed at developing new tyrosinase inhibitors, researchers synthesized various compounds incorporating the 3-chloro-4-fluorophenyl fragment. The results indicated that these compounds exhibited significant inhibitory effects on tyrosinase activity, confirming the importance of structural features in enhancing biological activity .
Research on Antifungal Properties
Another study explored the antifungal properties of related compounds, including the aforementioned isomer. It was found that these compounds could inhibit fungal growth effectively and were evaluated for their potential use as agricultural fungicides .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C20H21FN2O3 |
| Molecular Weight | 324.39 g/mol |
| CAS Number | 219988-92-8 |
| Tyrosinase Inhibition | Significant |
| Antifungal Activity | Effective against fungi |
Q & A
Basic Questions
Q. What are the established synthetic routes for (3,4-dimethoxyphenyl)[4-(4-fluorobenzoyl)piperazino]methanone, and how is its purity validated?
- Synthesis Methods :
- Step 1 : Formation of the piperazine intermediate via condensation of ethylenediamine with dihaloalkanes under basic conditions .
- Step 2 : Introduction of the 4-fluorobenzoyl group via acylation using 4-fluorobenzoyl chloride in the presence of triethylamine .
- Step 3 : Attachment of the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions .
- Characterization :
- Analytical Techniques : NMR (¹H/¹³C), HPLC, and mass spectrometry for structural confirmation .
- Purity Validation : Use of reversed-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N) to ensure >98% purity .
Q. What physicochemical properties are critical for experimental design, and how are they determined?
- Key Properties :
- Implications : Poor aqueous solubility may necessitate formulation with co-solvents (e.g., cyclodextrins) for in vivo studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?
- Methodology :
- Derivative Synthesis : Modify substituents (e.g., replace 4-fluorobenzoyl with nitro or methoxy groups) and assess activity changes .
- Biological Assays : Screen derivatives against target enzymes (e.g., kinases) or receptors (e.g., serotonin/dopamine) using in vitro binding assays .
- Example : shows that fluorophenyl and methoxybenzyl groups enhance receptor affinity in analogous piperazine derivatives .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?
- Approaches :
- Orthogonal Assays : Validate target engagement using both enzymatic assays (e.g., fluorescence polarization) and cellular models (e.g., luciferase reporters) .
- Meta-Analysis : Compare studies for differences in assay conditions (pH, temperature) or compound batches .
- Case Study : Inconsistent cytotoxicity data may arise from varying cell line sensitivities; use a panel of cancer lines (e.g., MCF-7, HeLa) to identify selectivity .
Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?
- Protocol :
Target Selection : Prioritize receptors/kinases with structural homology to known piperazine targets (e.g., 5-HT₆ receptor) .
Docking : Use AutoDock Vina to predict binding modes, focusing on hydrogen bonds with the fluorobenzoyl group .
Validation : Compare simulation results with mutagenesis studies (e.g., alanine scanning of receptor residues) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
